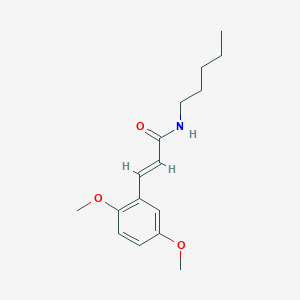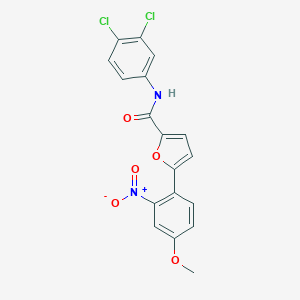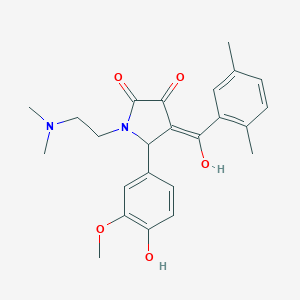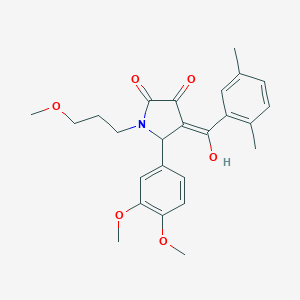
N,N-diethyl-4-(2-methoxyphenoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-(2-methoxyphenoxy)benzenesulfonamide, commonly known as DEPMPO, is a chemical compound that has gained significant importance in the field of scientific research. It is a sulfonamide derivative that is used as a spin trap agent in various biochemical and physiological studies. DEPMPO has been found to be effective in trapping free radicals and reactive oxygen species, which are responsible for causing oxidative stress in living systems.
Mécanisme D'action
DEPMPO acts as a spin trap agent by reacting with free radicals and reactive oxygen species to form stable adducts. The reaction between DEPMPO and free radicals occurs via a radical addition mechanism. The unpaired electron of the free radical attacks the nitrogen atom of DEPMPO, forming a radical intermediate that subsequently reacts with molecular oxygen to form a stable adduct.
Biochemical and Physiological Effects:
DEPMPO has been found to have significant biochemical and physiological effects. It has been shown to protect against oxidative stress-induced damage in various cell types. DEPMPO has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, DEPMPO has been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
DEPMPO has several advantages for lab experiments. It is a highly specific spin trap agent that reacts only with free radicals and reactive oxygen species. This makes it an essential tool for studying the mechanisms of oxidative stress in living systems. Additionally, DEPMPO is a water-soluble compound that can be easily administered to cells and animals. However, DEPMPO has some limitations as well. It can react with other molecules in the cell, leading to the formation of non-specific adducts. This can complicate the interpretation of results. Additionally, DEPMPO can be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
For research on DEPMPO include the development of new spin trap agents and the use of DEPMPO in the development of new therapies for diseases such as cancer and neurodegenerative disorders. Overall, DEPMPO is an essential tool for studying the role of oxidative stress in living systems.
Méthodes De Synthèse
DEPMPO is synthesized by the reaction of N,N-diethyl-p-phenylenediamine with methoxyphenol in the presence of sulfuric acid. The reaction yields a crude product that is purified by recrystallization from ethanol. The final product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
DEPMPO has been extensively used as a spin trap agent in various scientific research applications. It is particularly useful in studying the mechanisms of oxidative stress in living systems. DEPMPO reacts with free radicals and reactive oxygen species to form stable adducts that can be detected using various spectroscopic techniques. This makes DEPMPO an essential tool for studying the role of oxidative stress in various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propriétés
Nom du produit |
N,N-diethyl-4-(2-methoxyphenoxy)benzenesulfonamide |
|---|---|
Formule moléculaire |
C17H21NO4S |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N,N-diethyl-4-(2-methoxyphenoxy)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-4-18(5-2)23(19,20)15-12-10-14(11-13-15)22-17-9-7-6-8-16(17)21-3/h6-13H,4-5H2,1-3H3 |
Clé InChI |
NJLORYTZIRHFMY-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
Solubilité |
10 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Isopropyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254907.png)
![7-(4-methoxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B254908.png)
![5-bromo-4-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254909.png)

![5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254911.png)
![(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B254914.png)






